Fanotaprim

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O/c1-28-19-23-10-14(11-24-19)13-3-2-4-15(9-13)26-5-7-27(8-6-26)16-12-22-18(21)25-17(16)20/h2-4,9-12H,5-8H2,1H3,(H4,20,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZBZPCNAJDYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=CC(=CC=C2)N3CCN(CC3)C4=CN=C(N=C4N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2120282-75-7 | |

| Record name | Fanotaprim [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2120282757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FANOTAPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJY2WD3C7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fanotaprim (VYR-006): A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available preclinical data for Fanotaprim (VYR-006), a potent dihydrofolate reductase (DHFR) inhibitor.

Chemical Structure and Properties

This compound is a small molecule inhibitor of dihydrofolate reductase. Its chemical identity is well-characterized, providing a solid foundation for further drug development and formulation studies.

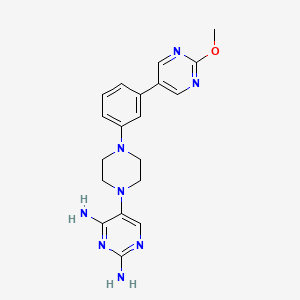

Chemical Structure:

IUPAC Name: 5-[4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl]pyrimidine-2,4-diamine

Chemical Formula: C₁₉H₂₂N₈O

CAS Number: 2120282-75-7

| Property | Value |

| Molecular Weight | 378.43 g/mol |

| Purity | ≥98% |

| Physical Form | Solid |

Mechanism of Action

This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and cellular replication, leading to cell death. This mechanism is the basis for its therapeutic potential against various pathogens and in oncology.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibitory activity against Toxoplasma gondii DHFR (tgDHFR) compared to human DHFR (hDHFR). This selectivity is a critical attribute for a therapeutic agent, suggesting a favorable safety profile.

In Vitro Potency and Selectivity

| Target | IC₅₀ (nM) |

| Toxoplasma gondii DHFR (tgDHFR) | 1.57[1] |

| Human DHFR (hDHFR) | 308[1] |

In Vitro Efficacy

| Cell Line / Strain | EC₅₀ (nM) |

| Toxoplasma gondii (RH strain) | 13[1] |

| Human MCF-7 cells | 7300[1] |

| Toxoplasma gondii (various strains) | 7.6 - 29.8[1] |

In Vivo Efficacy and Pharmacokinetics (Murine Model)

| Parameter | Value |

| Efficacy | 100% survival at 30 days with 10 mg/kg daily or twice daily for 7 days in a murine model of acute toxoplasmosis. |

| Clearance (CL) | 10.6 mL/min/kg (intravenous) |

| Volume of Distribution (Vd) | 1.14 L/kg (intravenous) |

| Half-life (t₁/₂) | 3.9 hours (intravenous) |

| Bioavailability (F) | 47.3% (oral) |

| Maximum Concentration (Cmax) | 178 ng/mL (oral) |

| Time to Maximum Concentration (Tmax) | 0.05 hours (oral) |

| Area Under the Curve (AUC₀-last) | 750 ng·h/mL (oral) |

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, the following represents a general and widely accepted methodology for evaluating the inhibitory activity of a compound against dihydrofolate reductase.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DHFR.

Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Recombinant DHFR enzyme (human or from the target organism)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in the assay buffer.

-

Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protect from light.

-

Prepare a working solution of DHFR enzyme in the assay buffer. Keep on ice.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a fixed volume of the diluted test compound solutions.

-

Positive Control (No Inhibition): Add the same volume of assay buffer containing the same concentration of DMSO as the test wells.

-

Negative Control (No Enzyme): Add assay buffer in place of the enzyme solution.

-

Add the DHFR enzyme solution to the test and positive control wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

To initiate the reaction, add a mixture of DHF and NADPH to all wells.

-

-

Data Acquisition:

-

Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

-

Normalize the velocities of the test wells to the velocity of the positive control (100% activity).

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a DHFR inhibitor like this compound.

References

Fanotaprim: A Potent and Selective Dihydrofolate Reductase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fanotaprim (also known as VYR-006) is a novel small-molecule inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. This guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, selectivity, and in vitro activity. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Visualizations of key pathways and experimental workflows are included to facilitate understanding.

Introduction to Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a ubiquitous enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism has been successfully targeted in the development of anticancer drugs (e.g., methotrexate) and antimicrobial agents (e.g., trimethoprim).

The therapeutic utility of DHFR inhibitors as antimicrobial agents hinges on their selective inhibition of the pathogen's enzyme over the human ortholog. Structural differences between prokaryotic and eukaryotic DHFR have been exploited to develop selective inhibitors, minimizing host toxicity. This compound is a next-generation DHFR inhibitor designed for high potency and selectivity.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. This blockade of the folate pathway deprives the cell of essential precursors for nucleotide synthesis, ultimately leading to the cessation of DNA replication and cell division.

Caption: Mechanism of action of this compound as a DHFR inhibitor.

Quantitative Data on this compound's In Vitro Activity

The potency and selectivity of this compound have been evaluated against various targets. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity against Dihydrofolate Reductase

| Target Enzyme | IC50 (nM) | Selectivity (hDHFR/Target DHFR) | Reference |

| Toxoplasma gondii DHFR (tgDHFR) | 1.57 | 196 | [1][2] |

| Human DHFR (hDHFR) | 308 | 1 | [1][2] |

| Mycobacterium abscessus DHFR | 2500 | 0.12 |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Activity against Toxoplasma gondii and Human Cells

| Cell Line/Strain | EC50 (nM) | Reference |

| Toxoplasma gondii (RH strain) | 13 | [1] |

| Human breast cancer cell line (MCF-7) | 7300 |

EC50: Half-maximal effective concentration.

Table 3: In Vitro Antibacterial Activity (MIC)

| Organism | MIC50 (µM) | MIC90 (µM) |

| Mycobacterium abscessus | >100 | >100 |

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.

Experimental Protocols

This section provides an overview of the methodologies used to generate the quantitative data presented above.

DHFR Enzyme Inhibition Assay

The inhibitory activity of this compound against recombinant DHFR enzymes is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant DHFR enzyme (e.g., T. gondii DHFR, human DHFR)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 0.5 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound at various concentrations, and the DHFR enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHF and NADPH to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode.

-

Calculate the initial reaction velocities and determine the percent inhibition for each this compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Experimental workflow for a DHFR enzyme inhibition assay.

In Vitro Anti-Toxoplasma gondii Activity Assay

The efficacy of this compound against T. gondii is assessed using a growth inhibition assay in human foreskin fibroblasts (HFFs).

Materials:

-

HFF cell culture

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Luciferase-based viability reagent or other methods for quantifying parasite growth

Procedure:

-

Seed HFFs in a 96-well plate and grow to confluency.

-

Infect the HFF monolayer with T. gondii tachyzoites.

-

After allowing for parasite invasion, add fresh medium containing serial dilutions of this compound.

-

Incubate the plates for a defined period (e.g., 72 hours).

-

Assess parasite viability by measuring luciferase activity (if using a luciferase-expressing parasite strain) or by other established methods.

-

Determine the percent growth inhibition for each this compound concentration relative to a no-drug control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial strains of interest

-

Cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate growth medium

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

Procedure:

-

Prepare serial twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Model of Toxoplasmosis

This compound has demonstrated high efficacy in controlling acute Toxoplasma gondii infection in a murine model. Oral administration of this compound at doses of 1-10 mg/kg daily for 7 days resulted in 100% survival of mice infected with a highly virulent strain of T. gondii.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose (mg/kg) | Bioavailability (F%) | Cmax (ng/mL) | Tmax (hours) | AUC0-last (ng·h/mL) | t1/2 (hours) | Reference |

| Intravenous (i.v.) | 1 | - | - | - | - | 3.9 | |

| Oral (p.o.) | 0.83 | 47.3 | 178 | 0.05 | 750 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-last: Area under the concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life.

Conclusion

This compound is a potent and highly selective inhibitor of protozoan DHFR, with promising in vitro and in vivo activity against Toxoplasma gondii. Its high selectivity for the parasite enzyme over the human counterpart suggests a favorable therapeutic window. While data on its antibacterial activity is currently limited, its mechanism of action as a DHFR inhibitor warrants further investigation against a broader range of bacterial pathogens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further exploration and development of this compound as a potential therapeutic agent.

Caption: Logical relationship of this compound's selective inhibition.

References

Fanotaprim: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanotaprim is a novel dihydrofolate reductase (DHFR) inhibitor, belonging to the class of 2,4-diaminopyrimidine derivatives. It has been investigated for its potential as an antiparasitic agent, particularly for the treatment of toxoplasmosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.

Introduction

This compound, also known as TRC-2533, is a small molecule that acts as a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] By targeting DHFR, this compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. This disruption ultimately inhibits DNA synthesis and cell proliferation, particularly in rapidly dividing organisms such as the parasite Toxoplasma gondii.[2] The development of this compound has been pursued by Vyera Pharmaceuticals, with a focus on its application in treating toxoplasmosis, a disease for which new therapeutic options are needed.[1]

Discovery and Rationale

The discovery of this compound stems from the well-established strategy of targeting the folate pathway in pathogenic organisms. DHFR inhibitors, such as pyrimethamine and trimethoprim, have long been used as antibacterial and antiparasitic agents.[2] The rationale behind the development of new 2,4-diaminopyrimidine derivatives like this compound is to overcome the limitations of existing drugs, such as the emergence of drug resistance and adverse side effects. The design of this compound likely involved structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity for the parasitic DHFR enzyme over the human counterpart, thereby enhancing its therapeutic index.

Chemical Synthesis

While the specific, proprietary synthesis route for this compound developed by Vyera Pharmaceuticals is not publicly detailed, the general synthesis of 2,4-diaminopyrimidine derivatives is well-documented in the chemical literature. These syntheses typically involve a multi-step process starting from readily available precursors. A plausible synthetic approach for a compound with the this compound scaffold would likely follow the general principles outlined below.

Experimental Protocol: General Synthesis of 2,4-Diaminopyrimidine Core

A common method for the synthesis of the 2,4-diaminopyrimidine core involves the condensation of a guanidine derivative with a β-keto nitrile or a related three-carbon electrophile.

Step 1: Synthesis of the β-keto nitrile intermediate. This step typically involves a Claisen condensation between an appropriate ester and a nitrile. For example, the reaction of an arylacetonitrile with an ester in the presence of a strong base (e.g., sodium ethoxide) yields the corresponding α-aryl-β-ketonitrile.

Step 2: Cyclization with Guanidine. The resulting β-keto nitrile is then reacted with guanidine nitrate in the presence of a base (e.g., sodium ethoxide in ethanol) to form the 2,4-diaminopyrimidine ring. The reaction mixture is typically heated under reflux for several hours.

Step 3: Purification. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 2,4-diaminopyrimidine derivative.

Further modifications to the core structure to arrive at the final this compound molecule would involve subsequent substitution reactions to introduce the specific side chains.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folate metabolic pathway. THF is a vital one-carbon carrier required for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis.[2]

By binding to the active site of DHFR, this compound competitively inhibits the binding of the natural substrate, DHF. This leads to a depletion of the intracellular pool of THF, which in turn stalls DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as those of the Toxoplasma gondii parasite.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by this compound.

Preclinical and Clinical Data

This compound has undergone preclinical and early-stage clinical development for the treatment of toxoplasmosis. While detailed quantitative data from these studies are not extensively published in the public domain, the progression to Phase I clinical trials suggests promising in vitro and in vivo activity against Toxoplasma gondii.

In Vitro Activity

In vitro studies are crucial for determining the potency of a new drug candidate. A key parameter measured is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

Experimental Protocol: In Vitro DHFR Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant Toxoplasma gondii DHFR is purified. Dihydrofolate (DHF) and NADPH are prepared in a suitable assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Varying concentrations of this compound are pre-incubated with the DHFR enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of DHF and NADPH.

-

Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies are typically conducted in animal models before human trials.

Experimental Protocol: Murine Pharmacokinetic Study

-

Animal Dosing: A cohort of mice is administered this compound via the intended clinical route (e.g., oral gavage).

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated from the concentration-time data.

Efficacy in Animal Models

In vivo efficacy studies in animal models of toxoplasmosis are critical for demonstrating the therapeutic potential of a new drug.

Experimental Protocol: Murine Model of Toxoplasmosis

-

Infection: Mice are infected with a virulent strain of Toxoplasma gondii.

-

Treatment: A treatment group receives this compound at a predetermined dose and schedule, while a control group receives a vehicle.

-

Monitoring: The animals are monitored for clinical signs of disease, and survival is recorded.

-

Parasite Burden Assessment: At the end of the study, tissues such as the brain and spleen are harvested to quantify the parasite burden, often by quantitative PCR (qPCR) of parasite-specific DNA.

-

Data Analysis: Survival curves are analyzed using Kaplan-Meier statistics, and differences in parasite burden between the treated and control groups are statistically evaluated.

Table 1: Hypothetical Preclinical Data for this compound

| Parameter | Value |

| In Vitro Potency | |

| T. gondii DHFR IC50 | [Data not publicly available] |

| Human DHFR IC50 | [Data not publicly available] |

| Selectivity Index (T. gondii/Human) | [Data not publicly available] |

| Murine Pharmacokinetics (Oral) | |

| Cmax | [Data not publicly available] |

| Tmax | [Data not publicly available] |

| AUC | [Data not publicly available] |

| Half-life (t1/2) | [Data not publicly available] |

| Murine Efficacy (Toxoplasmosis Model) | |

| Survival Benefit | [Data not publicly available] |

| Reduction in Brain Cysts | [Data not publicly available] |

Note: The table above is illustrative as specific quantitative data for this compound is not widely published. The values would be determined through experiments as described in the protocols.

Clinical Development

This compound has been evaluated in Phase I clinical trials for the treatment of toxoplasmosis in Canada. Phase I trials are primarily designed to assess the safety, tolerability, and pharmacokinetic profile of a new drug in a small group of healthy volunteers or patients. The successful completion of these trials is a prerequisite for advancing to larger efficacy studies in Phase II and III.

Caption: Standard workflow for clinical drug development.

Conclusion

This compound represents a promising development in the search for new treatments for toxoplasmosis. As a next-generation dihydrofolate reductase inhibitor, it leverages a proven mechanism of action with the potential for an improved therapeutic profile. While much of the detailed preclinical and clinical data remains proprietary, the progression of this compound through the early stages of clinical development underscores its potential as a valuable addition to the antiparasitic armamentarium. Further publication of data from ongoing and future studies will be crucial in fully elucidating its clinical utility.

References

Early In Vitro Studies of Fanotaprim Against Toxoplasma gondii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies of Fanotaprim, a potent dihydrofolate reductase (DHFR) inhibitor, against the protozoan parasite Toxoplasma gondii. This document details the quantitative efficacy of this compound, outlines the experimental protocols used in these foundational studies, and visualizes its mechanism of action within the parasite's metabolic pathways.

Quantitative Data Summary

The initial in vitro evaluation of this compound against T. gondii demonstrated its high potency and selectivity. The following table summarizes the key quantitative data, comparing its activity against the parasite's DHFR enzyme and the parasite itself, as well as its selectivity relative to the human DHFR enzyme.

| Parameter | Target/Organism | Value | Reference |

| IC50 | T. gondii dihydrofolate reductase (tgDHFR) | 1.57 nM | [1] |

| IC50 | human dihydrofolate reductase (hDHFR) | 308 nM | [1] |

| EC50 | T. gondii (RH strain) | 13 nM | [1] |

| EC50 | Human Foreskin Fibroblast (HFF) cells | >10,000 nM | [1] |

Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific biochemical function by 50%. EC50 (half-maximal effective concentration) measures the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following sections detail the methodologies employed in the early in vitro studies of this compound against T. gondii.

Toxoplasma gondii Culture and Maintenance

The virulent RH strain of T. gondii is typically used for in vitro drug screening. The tachyzoites, the rapidly multiplying stage of the parasite, are maintained in a host cell line.

-

Host Cell Line: Human foreskin fibroblast (HFF) cells are commonly used for the propagation of T. gondii tachyzoites.

-

Culture Medium: HFF cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Parasite Propagation: Confluent monolayers of HFF cells are infected with T. gondii tachyzoites. The parasites are allowed to replicate within the host cells, leading to the lysis of the host cells and the release of new tachyzoites. These tachyzoites are then used to infect fresh HFF monolayers.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The enzymatic activity of DHFR is determined by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

-

Enzyme Source: Recombinant T. gondii DHFR (tgDHFR) and human DHFR (hDHFR) are expressed and purified.

-

Assay Buffer: A typical assay buffer consists of 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mg/mL bovine serum albumin (BSA).

-

Reaction Mixture: The reaction mixture contains the assay buffer, NADPH, and the DHFR enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, dihydrofolate (DHF).

-

Measurement: The decrease in absorbance at 340 nm is measured over time using a spectrophotometer.

-

Inhibitor Testing: To determine the IC50 value of this compound, the assay is performed in the presence of varying concentrations of the inhibitor. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Growth Inhibition Assay (EC50 Determination)

A common method to assess the efficacy of a compound against intracellular parasites like T. gondii is a growth inhibition assay, often utilizing a reporter gene system for quantification.

-

Host Cell Seeding: HFF cells are seeded into 96-well plates and allowed to form a confluent monolayer.

-

Parasite Infection: The HFF monolayers are infected with tachyzoites of the T. gondii RH strain, which may be genetically engineered to express a reporter gene such as β-galactosidase or luciferase.

-

Drug Treatment: After a few hours to allow for parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) but no drug.

-

Incubation: The plates are incubated for a period that allows for several rounds of parasite replication (e.g., 72 hours).

-

Quantification of Parasite Growth:

-

For β-galactosidase expressing parasites: A substrate for the enzyme (e.g., chlorophenol red-β-D-galactopyranoside) is added to the wells. The color change, which is proportional to the number of viable parasites, is measured using a plate reader at a specific wavelength (e.g., 570 nm)[2].

-

For luciferase-expressing parasites: A luciferase substrate is added, and the resulting luminescence, which correlates with parasite viability, is measured using a luminometer.

-

-

Data Analysis: The percentage of growth inhibition is calculated for each drug concentration relative to the untreated control. The EC50 value is then determined by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides (precursors of DNA and RNA) and certain amino acids. By blocking this pathway, this compound prevents the parasite from replicating and ultimately leads to its death.

The following diagram illustrates the folate biosynthesis pathway in Toxoplasma gondii and the point of inhibition by this compound.

Caption: Folate biosynthesis pathway in T. gondii and inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

The logical flow of experiments to determine the in vitro efficacy of this compound against T. gondii is depicted in the following workflow diagram.

Caption: Experimental workflow for evaluating this compound's anti-Toxoplasma activity.

References

Fanotaprim's Selective Binding Affinity for Parasitic vs. Human Dihydrofolate Reductase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fanotaprim's binding affinity to parasitic versus human dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a key target for antimicrobial agents. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Executive Summary

This compound is a potent inhibitor of dihydrofolate reductase (DHFR) with marked selectivity for the parasitic enzyme over its human counterpart. Specifically, quantitative analysis reveals that this compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) for Toxoplasma gondii DHFR (tgDHFR) compared to human DHFR (hDHFR), highlighting its potential as a selective therapeutic agent against toxoplasmosis. This selectivity is crucial for minimizing host toxicity while effectively targeting the parasite.

Quantitative Binding Affinity Data

The inhibitory activity of this compound against both parasitic (Toxoplasma gondii) and human DHFR has been quantified, with the results summarized in the table below. The data clearly demonstrates a high degree of selectivity for the parasitic enzyme.

| Target Enzyme | Inhibitor | IC50 (nM) | Selectivity (hDHFR/tgDHFR) |

| Toxoplasma gondii DHFR (tgDHFR) | This compound | 1.57[1] | ~196-fold |

| Human DHFR (hDHFR) | This compound | 308[1] |

Note: Data for this compound's binding affinity to DHFR from other parasites, such as Plasmodium falciparum and Pneumocystis jirovecii, were not available in the reviewed literature.

Experimental Protocols

The determination of this compound's IC50 values is typically achieved through a spectrophotometric enzyme inhibition assay. This method monitors the activity of DHFR by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Principle of the Spectrophotometric DHFR Inhibition Assay

The enzymatic activity of DHFR is quantified by monitoring the consumption of NADPH, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the rate of NADPH consumption is reduced. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Generalized Protocol for DHFR Enzyme Inhibition Assay

The following is a generalized protocol that can be adapted for determining the inhibitory activity of this compound against parasitic and human DHFR.

Materials and Reagents:

-

Purified recombinant DHFR (parasitic or human)

-

This compound (or other test inhibitor)

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.

-

Prepare working solutions of DHF and NADPH in assay buffer. Keep these solutions on ice and protected from light.

-

Dilute the purified DHFR enzyme to a final concentration that yields a linear rate of reaction over a 10-20 minute period.

-

-

Assay Setup (96-well plate):

-

Test Wells: Add a small volume (e.g., 2 µL) of each this compound dilution.

-

Enzyme Control Wells (100% activity): Add the same volume of assay buffer (with solvent if applicable).

-

Blank/Background Control Wells: Add assay buffer in place of the enzyme solution.

-

Add the diluted DHFR enzyme solution to all wells except the blank controls.

-

Gently mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, with readings taken at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Correct the rates of the test and enzyme control wells by subtracting the rate of the blank wells.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway, which is essential for the synthesis of nucleic acid precursors and certain amino acids. Inhibition of DHFR by agents like this compound disrupts this pathway, leading to a depletion of tetrahydrofolate and subsequent arrest of DNA synthesis and cell replication.

Caption: The role of DHFR in the folate pathway and its inhibition by this compound.

Experimental Workflow for DHFR Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of a DHFR inhibitor.

Caption: Workflow for determining the IC50 of a DHFR inhibitor.

References

Fanotaprim's spectrum of activity against apicomplexan parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanotaprim, a potent dihydrofolate reductase (DHFR) inhibitor, has demonstrated significant efficacy against the apicomplexan parasite Toxoplasma gondii. This technical guide provides a comprehensive overview of the currently available data on this compound's spectrum of activity, mechanism of action, and preclinical efficacy. Quantitative data from in vitro and in vivo studies are presented in structured tables for comparative analysis. Detailed experimental methodologies are provided for key assays, and the underlying biochemical pathways are illustrated through diagrams to support further research and development efforts. While extensive data exists for its activity against Toxoplasma gondii, information regarding its efficacy against other significant apicomplexan parasites such as Plasmodium and Cryptosporidium remains limited in publicly accessible literature.

Introduction

Apicomplexan parasites, including Toxoplasma gondii, Plasmodium falciparum, and Cryptosporidium parvum, are responsible for a significant global health burden. The emergence of resistance to existing therapies necessitates the development of novel antiparasitic agents. The folate biosynthesis pathway is a clinically validated target for antimicrobial and antiparasitic drugs, as it is essential for DNA synthesis and cellular replication. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, has been successfully targeted by drugs like pyrimethamine and trimethoprim.[1]

This compound (formerly VYR-006) is a next-generation DHFR inhibitor designed for improved potency and selectivity. This guide synthesizes the current knowledge on this compound's activity against apicomplexan parasites, with a primary focus on Toxoplasma gondii, for which the most comprehensive data is available.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis, repair, and cell proliferation.[1] By blocking DHFR, this compound depletes the pool of THF, leading to the cessation of DNA synthesis and ultimately, parasite death. The selectivity of this compound for the parasite's DHFR over the human homolog is a key factor in its therapeutic potential.

References

Initial Pharmacokinetic Properties of Fanotaprim in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed initial pharmacokinetic data for Fanotaprim in animal models is not publicly available. This guide provides a framework for the anticipated preclinical pharmacokinetic evaluation of this compound, based on standard industry practices for small molecule drug development and the known characteristics of its drug class, dihydrofolate reductase inhibitors. The tables and figures presented are illustrative templates.

Introduction

This compound (also known as TRC-2533 and VYR-006) is a novel small molecule inhibitor of dihydrofolate reductase (DHFR). As a member of this class, it is anticipated to disrupt DNA synthesis and cell growth, with potential applications as an anti-infective or anti-parasitic agent. The preclinical development of any new chemical entity like this compound necessitates a thorough characterization of its pharmacokinetic profile to ensure safety and efficacy before advancing to human clinical trials.

This technical guide outlines the typical experimental protocols and data interpretation for the initial assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound like this compound in various animal models.

Core Objective of Preclinical Pharmacokinetic Studies

The primary goal of preclinical pharmacokinetic (PK) studies is to understand how an animal body interacts with a drug. This involves characterizing the drug's ADME profile to inform dose selection for toxicology and efficacy studies, and to predict human pharmacokinetics. Key questions addressed in these initial studies include:

-

Absorption: How much of the drug is absorbed after oral administration and how quickly?

-

Distribution: Where does the drug go in the body? Does it reach the target tissues?

-

Metabolism: How is the drug chemically modified by the body? Are the metabolites active or inactive?

-

Excretion: How is the drug and its metabolites eliminated from the body?

Experimental Protocols

A typical preclinical pharmacokinetic program for a compound like this compound would involve both in vitro and in vivo studies.

In Vitro ADME Studies

These studies are conducted early in the drug discovery process to provide an initial assessment of a compound's properties.

-

Metabolic Stability:

-

Objective: To determine the rate at which the drug is metabolized by liver enzymes.

-

Methodology: The compound is incubated with liver microsomes from different species (e.g., mouse, rat, dog, monkey, and human). The decrease in the concentration of the parent drug over time is measured by LC-MS/MS. This allows for the calculation of intrinsic clearance.

-

-

Plasma Protein Binding:

-

Objective: To determine the extent to which the drug binds to plasma proteins.

-

Methodology: Equilibrium dialysis or ultracentrifugation is used to separate bound from unbound drug in plasma from different species. The unbound fraction is important as it is generally the pharmacologically active portion.

-

-

CYP450 Inhibition and Induction:

-

Objective: To assess the potential for the drug to cause drug-drug interactions.

-

Methodology: The compound is tested for its ability to inhibit or induce major cytochrome P450 (CYP) enzymes.

-

In Vivo Pharmacokinetic Studies

These studies are conducted in animal models to understand the drug's behavior in a whole organism.

-

Animal Models: Typically, studies are conducted in at least two rodent (e.g., mouse, rat) and one non-rodent (e.g., dog, monkey) species.

-

Administration Routes:

-

Intravenous (IV) Bolus or Infusion: This route ensures 100% bioavailability and allows for the determination of key parameters like clearance, volume of distribution, and elimination half-life.

-

Oral (PO) Gavage: This route is used to assess oral absorption and bioavailability.

-

-

Dosing: A range of single doses are typically administered to assess dose linearity.

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration. Plasma is separated and stored frozen until analysis. For excretion studies, urine and feces are collected over a defined period.

-

Bioanalysis: The concentration of the drug (and any major metabolites) in plasma, urine, and feces is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Pharmacokinetic Parameters

The data obtained from in vivo studies are used to calculate various pharmacokinetic parameters. These are typically summarized in tables for easy comparison across species and dose levels.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Units | Rat | Dog | Monkey |

| Dose | mg/kg | Data not publicly available | Data not publicly available | Data not publicly available |

| C₀ | ng/mL | Data not publicly available | Data not publicly available | Data not publicly available |

| AUC₀-inf | ng*h/mL | Data not publicly available | Data not publicly available | Data not publicly available |

| CL | mL/h/kg | Data not publicly available | Data not publicly available | Data not publicly available |

| Vdss | L/kg | Data not publicly available | Data not publicly available | Data not publicly available |

| t₁/₂ | h | Data not publicly available | Data not publicly available | Data not publicly available |

C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vdss: Volume of distribution at steady state; t₁/₂: Elimination half-life.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Units | Rat | Dog | Monkey |

| Dose | mg/kg | Data not publicly available | Data not publicly available | Data not publicly available |

| Cmax | ng/mL | Data not publicly available | Data not publicly available | Data not publicly available |

| Tmax | h | Data not publicly available | Data not publicly available | Data not publicly available |

| AUC₀-last | ng*h/mL | Data not publicly available | Data not publicly available | Data not publicly available |

| F (%) | % | Data not publicly available | Data not publicly available | Data not publicly available |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-last: Area under the plasma concentration-time curve from time zero to the last measurable time point; F (%): Oral bioavailability.

Mandatory Visualizations

Dihydrofolate Reductase (DHFR) Signaling Pathway

This compound is an inhibitor of dihydrofolate reductase. This enzyme plays a crucial role in the folate metabolism pathway, which is essential for the synthesis of nucleotides and ultimately DNA.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.

General Pharmacokinetic Properties of Dihydrofolate Reductase Inhibitors

While specific data for this compound is unavailable, the pharmacokinetic properties of other well-characterized DHFR inhibitors, such as trimethoprim, can provide a general reference.

-

Absorption: Oral bioavailability can be variable among different DHFR inhibitors and across species. For example, trimethoprim is generally well-absorbed orally in humans and dogs.

-

Distribution: DHFR inhibitors often exhibit a moderate volume of distribution, indicating distribution into various tissues.

-

Metabolism: Metabolism is a key determinant of the pharmacokinetic profile and can vary significantly between species. The liver is the primary site of metabolism, often involving oxidation and conjugation reactions.

-

Excretion: Elimination typically occurs through a combination of renal excretion of the parent drug and its metabolites.

Conclusion

A comprehensive understanding of the initial pharmacokinetic properties of this compound in animal models is a critical step in its development pathway. Although specific data is not currently in the public domain, the established methodologies and principles of preclinical ADME studies provide a clear roadmap for how such an evaluation would be conducted. The resulting data on absorption, distribution, metabolism, and excretion in relevant animal species will be instrumental in guiding the design of future non-clinical and clinical studies, ultimately contributing to the safe and effective development of this compound as a potential therapeutic agent. Researchers and drug development professionals are encouraged to consult regulatory guidelines for detailed requirements on preclinical pharmacokinetic studies.

Fanotaprim's Potential for Crossing the Blood-Brain Barrier: A Technical Guide for Assessment

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, there is no publicly available data on the chemical structure of Fanotaprim or its ability to cross the blood-brain barrier (BBB). This guide, therefore, provides a comprehensive framework for assessing the potential of a novel small molecule, such as this compound, for CNS penetration, based on established principles and methodologies in drug discovery.

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier (BBB) is a formidable obstacle in the development of drugs for central nervous system (CNS) disorders. This highly selective barrier protects the brain from toxins and pathogens but also blocks the entry of most therapeutic agents. This compound, a tetrahydrofolate dehydrogenase inhibitor under investigation for toxoplasmosis, presents an interesting case. While its primary target may be peripheral, its potential efficacy against CNS infections or other neurological conditions would be contingent on its ability to penetrate the brain. This document outlines the theoretical considerations and experimental approaches required to evaluate the BBB permeability of a compound like this compound.

In Silico Assessment: Predicting BBB Permeability

The initial step in assessing a compound's CNS penetration potential is through in silico modeling, which relies on its physicochemical properties. While the exact structure of this compound is not public, we can outline the ideal properties for a CNS-active drug based on established guidelines like Lipinski's Rule of Five and other predictive models.[1][2][3] These rules correlate a molecule's structure with its potential for oral bioavailability and membrane permeability.

Table 1: Ideal Physicochemical Properties for CNS Drug Candidates

| Property | Ideal Range for CNS Penetration | Rationale |

| Molecular Weight (MW) | < 400 Da | Smaller molecules more readily diffuse across the tight junctions of the BBB.[2] |

| LogP (Lipophilicity) | 1.5 - 2.5 | A balance is crucial: sufficient lipophilicity to enter the lipid membranes of endothelial cells, but not so high as to be retained in the membrane or be a strong substrate for efflux pumps. |

| Topological Polar Surface Area (TPSA) | < 70 Ų | A measure of the surface area of polar atoms; lower values are associated with better BBB penetration as it reduces the energy required to shed the hydration shell and enter the lipid bilayer.[4] |

| Hydrogen Bond Donors (HBD) | ≤ 3 | A higher number of hydrogen bond donors increases a molecule's affinity for water, thus hindering its passage into the lipophilic environment of the BBB. |

| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBDs, a high number of acceptors increases hydrophilicity and reduces BBB permeability. |

| Number of Rotatable Bonds | ≤ 8 | Increased flexibility can be detrimental to passive diffusion across the BBB. |

| pKa | 7.5 - 10.5 (for bases) | A weak basic character can be favorable for CNS penetration. |

Experimental Protocols for Assessing BBB Permeability

Should in silico analysis suggest potential for BBB penetration, the next step is experimental validation. A tiered approach, starting with in vitro models and progressing to in vivo studies, is standard practice.

In Vitro Models of the Blood-Brain Barrier

In vitro models provide a high-throughput and cost-effective method for initial screening of BBB permeability. These models typically involve a co-culture of brain endothelial cells with astrocytes and pericytes on a semi-permeable membrane, creating a barrier that mimics the BBB.

The PAMPA-BBB assay is a non-cell-based in vitro model that assesses the passive diffusion of a compound across an artificial membrane coated with a lipid solution mimicking the BBB.

Experimental Protocol:

-

Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in a suitable organic solvent (e.g., dodecane).

-

Compound Preparation: The test compound (e.g., this compound) is dissolved in a buffer solution at a known concentration.

-

Assay Procedure: The filter plate is placed in a 96-well plate containing a buffer solution (the acceptor compartment). The compound solution is then added to the top of the filter (the donor compartment).

-

Incubation: The plate is incubated for a set period (e.g., 4-18 hours) at room temperature.

-

Quantification: The concentration of the compound in both the donor and acceptor compartments is measured using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA]t / [C]equilibrium)

Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the concentration at equilibrium.

This model utilizes a co-culture of brain endothelial cells, astrocytes, and pericytes on a Transwell insert to form a tight monolayer that mimics the BBB.

Experimental Protocol:

-

Cell Culture: Human or rodent brain microvascular endothelial cells are seeded on the apical side of a Transwell insert. Astrocytes and pericytes are cultured on the basolateral side. The cells are cultured until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

Compound Application: The test compound is added to the apical (blood) side of the Transwell.

-

Sampling: At various time points, samples are taken from the basolateral (brain) side.

-

Analysis: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability (Papp) is calculated.

In Vivo Models for CNS Penetration

In vivo studies in animal models, typically rodents, are the gold standard for confirming BBB permeability and determining the brain-to-plasma concentration ratio (Kp).

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Compound Administration: The test compound is administered intravenously (IV) or orally (PO) at a specific dose.

-

Sample Collection: At predetermined time points, blood samples are collected (e.g., via tail vein or cardiac puncture). Following blood collection, the animals are euthanized, and the brains are harvested.

-

Sample Processing: Plasma is separated from the blood. The brain tissue is homogenized.

-

Quantification: The concentration of the compound in the plasma and brain homogenate is determined by LC-MS/MS.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point: Kp = Cbrain / Cplasma. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by measuring the unbound fraction of the drug in brain and plasma.

Potential Transport Mechanisms for this compound

Given that this compound is a tetrahydrofolate dehydrogenase inhibitor, its potential transport across the BBB may not be solely dependent on passive diffusion. The brain has active transport systems for folates to ensure a sufficient supply for neuronal function.

-

Folate Receptors (FRs): Folate receptor alpha (FRα) is highly expressed at the choroid plexus and is involved in the transport of folates into the cerebrospinal fluid (CSF).

-

Reduced Folate Carrier (RFC): This is another major transporter for reduced folates and is expressed on the brain capillary endothelium.

If this compound has structural similarities to endogenous folates, it could potentially be a substrate for these transporters, which could either facilitate or hinder its entry into the CNS.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro BBB Permeability Assessment

Caption: Workflow for in vitro BBB permeability assessment using a Transwell model.

Experimental Workflow for In Vivo BBB Penetration Study

Caption: Workflow for in vivo assessment of this compound's BBB penetration.

Potential Folate Transport Pathways at the BBB

Caption: Potential folate transport pathways for this compound at the BBB.

Conclusion

The assessment of this compound's potential to cross the blood-brain barrier requires a systematic approach, beginning with in silico predictions based on its physicochemical properties, followed by rigorous in vitro and in vivo experimental validation. While specific data for this compound is currently unavailable, the methodologies and principles outlined in this guide provide a robust framework for its evaluation. Understanding its BBB permeability is a critical step in determining its potential utility for treating CNS-related conditions. Furthermore, investigating its interaction with folate transport systems at the BBB could reveal important mechanisms influencing its brain distribution and inform strategies for optimizing its delivery to the CNS.

References

- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Properties of CNS drugs vs. all FDA-approved drugs [cureffi.org]

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Toxoplasma gondii to Fanotaprim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. The development of new therapeutic agents is a critical area of research. Fanotaprim, a diaminopyrimidine compound, is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. These application notes provide a detailed protocol for assessing the in vitro susceptibility of T. gondii to this compound.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, ultimately leading to the cessation of parasite replication and cell death.

Caption: Signaling pathway of this compound inhibition of T. gondii DHFR.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the in vitro activity of this compound against the RH strain of T. gondii. This data can be generated using the protocols described below. For comparison, typical IC50 values for other DHFR inhibitors are included.

| Compound | Target | Assay Type | Host Cell Line | T. gondii Strain | IC50 (µM) | Selectivity Index (SI) | Reference |

| This compound | DHFR | Plaque Assay | HFF | RH | [Experimental Value] | [Experimental Value] | [Your Data] |

| This compound | DHFR | [3H]-Uracil Incorporation | HFF | RH | [Experimental Value] | [Experimental Value] | [Your Data] |

| Pyrimethamine | DHFR | Fluorescence Assay | HFF | RH (Wild-Type DHFR-TS) | ~0.05 | >100 | |

| Iclaprim | DHFR | ELISA | Fibroblasts | Not Specified | 0.26 | >38 |

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in the host cell line (CC50) to the inhibitory concentration against the parasite (IC50). A higher SI value indicates greater selectivity for the parasite.

Experimental Workflow

The overall workflow for determining the in vitro susceptibility of T. gondii to this compound involves several key stages, from initial cell culture to data analysis.

Preparation of Fanotaprim Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fanotaprim is a small molecule inhibitor of tetrahydrofolate dehydrogenase, a key enzyme in the folic acid metabolic pathway. Its investigation in various research applications, including cell-based assays, necessitates the accurate and reproducible preparation of stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in cell culture experiments. Due to the limited availability of specific solubility and stability data for this compound, this guide provides a comprehensive approach based on the chemical properties of this compound as a pyrimidine derivative and general best practices for handling similar research compounds.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for the proper preparation of stock solutions. Key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₂N₈O | [1][2] |

| Molecular Weight | 378.43 g/mol | [1] |

| Class | Diamine, Ether, Piperazine, Pyrimidine, Small molecule | N/A |

| Mechanism of Action | Tetrahydrofolate dehydrogenase inhibitor | N/A |

Solubility and Recommended Solvents

| Solvent | Recommendation | Remarks |

| Dimethyl Sulfoxide (DMSO) | Recommended | A polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds. Ensure the final concentration in cell culture media is non-toxic to cells (typically ≤ 0.1%). |

| Ethanol | Possible, but requires verification | May be a suitable solvent, but solubility should be experimentally determined. |

| Water | Not Recommended | Expected to have low solubility. |

| Phosphate-Buffered Saline (PBS) | Not Recommended | Expected to have low solubility. |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Cell culture medium appropriate for the cell line in use

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a 10 mM stock solution. The actual concentration may need to be adjusted based on the experimentally determined solubility of your specific batch of this compound.

-

Preparation:

-

Bring the this compound powder and DMSO to room temperature.

-

Work in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.

-

-

Calculating the Required Volume of DMSO:

-

Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM stock solution:

Volume of DMSO (µL) = (Mass of this compound (mg) / 378.43 g/mol ) * 100,000

-

Example Calculation for 1 mg of this compound: (1 mg / 378.43 g/mol ) * 100,000 = 264.2 µL of DMSO

-

-

Dissolving this compound:

-

Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If the compound does not fully dissolve, a lower stock concentration should be prepared.

-

-

Sterilization (Optional):

-

If sterility is a major concern and the solution is not prepared in an aseptic environment, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

-

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

| Condition | Recommendation | Rationale |

| Storage Temperature | -20°C or -80°C | Minimizes degradation of the compound in solution. |

| Light Exposure | Protect from light | Store in amber-colored tubes or in a light-blocking container to prevent photodegradation. |

| Freeze-Thaw Cycles | Avoid | Repeated freezing and thawing can lead to compound degradation and precipitation. Aliquoting is highly recommended. |

The stability of this compound in DMSO at these temperatures has not been publicly documented. It is recommended to prepare fresh stock solutions regularly and to visually inspect for any signs of precipitation before each use.

Application in Cell Culture

Preparation of Working Solutions

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Gently vortex the stock solution to ensure it is homogeneous.

-

Perform serial dilutions of the stock solution into fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.1%. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the effective concentration range for your system. This typically involves treating cells with a range of concentrations (e.g., from nanomolar to micromolar) and assessing the biological response.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound stock solutions.

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway

This compound inhibits tetrahydrofolate dehydrogenase, a critical enzyme in the folic acid metabolic pathway. This pathway is essential for the synthesis of nucleotides required for DNA replication and repair.

Caption: Inhibition of the folic acid pathway by this compound.

References

Application Notes and Protocols for In Vivo Evaluation of Novel Compounds Against Toxoplasma gondii in Murine Models

Note to the Reader: Extensive literature searches did not yield specific data on the use of Fanotaprim for the treatment of toxoplasmosis in murine models. Therefore, these Application Notes and Protocols are presented as a comprehensive guide for the in vivo evaluation of novel chemical entities, such as this compound, against Toxoplasma gondii. The provided data and methodologies are based on established research with other compounds and serve as a template for designing and executing similar studies with new drug candidates.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans. While infection in immunocompetent individuals is often asymptomatic, it can lead to severe and life-threatening disease in immunocompromised patients and during congenital infection.[1][2][3] Current treatment options, primarily targeting the rapidly replicating tachyzoite stage, are limited by adverse effects and their inability to eradicate the latent bradyzoite cysts.[1][4] This necessitates the development of novel, more effective, and better-tolerated therapeutics.

These application notes provide a framework for the in vivo assessment of investigational compounds against T. gondii in murine models, a critical step in preclinical drug development. The protocols outlined below are based on commonly used methodologies in the field.

Quantitative Data Summary of Exemplary Compounds

The following table summarizes quantitative data from various studies on compounds evaluated for anti-toxoplasmic activity in murine models. This data is intended to serve as a reference for expected outcomes and for comparison when evaluating a new compound like this compound.

| Compound | Mouse Strain | T. gondii Strain | Dosage | Route of Administration | Key Findings | Reference |

| Nitrofurantoin | Swiss Albino | ME49 | 100 mg/kg/day | Oral | Significant reduction in brain cyst count. In combination with spiramycin, achieved an 85.2% reduction. | |

| Pyrimethamine & Sulfadiazine | Not Specified | Not Specified | Pyrimethamine: 25-50 mg/day; Sulfadiazine: 2-4 g/day (human dose equivalent) | Oral | Standard of care, targets the folate synthesis pathway. | |

| Azithromycin | Albino | Not Specified | 250 mg/kg/day | Oral | Increased survival rate to 90% on day 7 post-infection and reduced histopathological changes. | |

| Artemether | BALB/c | RH | 250 µ g/mouse/day | Oral & Intraperitoneal | Oral administration resulted in a 31.25% survival rate and a median survival of 11 days. | |

| Clofazimine | Not Specified | ME49 | 20 mg/kg | Intraperitoneal & Oral | In acute toxoplasmosis, reduced brain parasite burden by ~90% and increased survival to 100%. In chronic infection, reduced cyst burden by up to 85.71%. | |

| Trimethoprim/ Sulfamethoxazole | Swiss Webster | Not Specified | TMP: 200 mg/kg/day; SMZ: 200 mg/kg/day | Gavage | Protected 87% of mice against a lethal dose of T. gondii. |

Experimental Protocols

Murine Models of Toxoplasmosis

Commonly used mouse strains for toxoplasmosis research include Swiss Webster, BALB/c, and C57BL/6. The choice of mouse and parasite strain will influence the disease model (acute vs. chronic).

-

Acute Infection Model: Typically established by intraperitoneal injection of tachyzoites of a virulent strain (e.g., RH strain). This model is suitable for evaluating the efficacy of a compound against the rapidly dividing tachyzoite stage and for assessing survival rates.

-

Chronic Infection Model (Toxoplasmic Encephalitis): Established by oral or intraperitoneal infection with tissue cysts of a cyst-forming strain (e.g., ME49 strain). This model is used to assess the ability of a compound to reduce the parasite burden in the brain (cyst count).

Parasite Strains and Maintenance

Toxoplasma gondii strains with varying virulence and cyst-forming capabilities are used. The RH strain is highly virulent and typically used for acute infection models, while the ME49 strain is less virulent and commonly used to establish chronic infection and study cyst formation. Tachyzoites can be maintained by serial passage in cell culture or in the peritoneal cavity of mice. Tissue cysts are typically obtained from the brains of chronically infected mice.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Experimental workflow for in vivo efficacy testing.

Drug Preparation and Administration

The investigational compound should be formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A vehicle control group must be included in the study design.

Assessment of Efficacy

-

Survival Rate: In acute infection models, the survival rate of treated mice is a key endpoint.

-

Parasite Burden: In chronic infection models, the number of parasite cysts in the brain is a primary measure of efficacy. Brains are homogenized and the number of cysts is counted microscopically.

-

Histopathology: Tissues such as the brain, liver, and spleen can be collected, fixed in formalin, and processed for histological examination to assess inflammation and tissue damage.

-

Quantitative PCR (qPCR): qPCR can be used to quantify parasite DNA in various tissues, providing a sensitive measure of parasite load.

Signaling Pathway